1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine is an organic compound that features aziridine rings, which are three-membered heterocycles containing nitrogen.
Vorbereitungsmethoden
The synthesis of 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine can be approached through several routes. One common method involves the cyclization of haloamines and amino alcohols. In this process, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Industrial production methods often utilize high temperatures and oxide catalysts to effect the dehydration of aminoethanol .
Analyse Chemischer Reaktionen
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the aziridine ring.
Polymerization: Aziridines can undergo ring-opening polymerization to form polyamines, which have applications in coatings and materials templating.
Wissenschaftliche Forschungsanwendungen
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various nitrogen-containing compounds.
Biology: Aziridine derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: Some aziridine compounds exhibit antitumor activity and are used in chemotherapy.
Wirkmechanismus
The mechanism of action of 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine involves the interaction of its aziridine rings with nucleophiles. The strained three-membered ring structure makes the nitrogen atom highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in medicinal chemistry, where aziridine derivatives can alkylate DNA and proteins, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine can be compared with other aziridine derivatives such as:
Mitomycin C: Used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine-based chemotherapeutic agent.
Azinomycin B: Known for its antibiotic properties.
These compounds share the aziridine ring structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
CAS-Nummer |
101347-40-4 |
---|---|
Molekularformel |
C10H21N2O4P |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
1-[aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine |
InChI |
InChI=1S/C10H21N2O4P/c1-2-14-7-8-15-9-10-16-17(13,11-3-4-11)12-5-6-12/h2-10H2,1H3 |
InChI-Schlüssel |
YPSQFZIDZQCZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOP(=O)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.